molecular formula C8H12N2OS B2507517 2-Thioxo-1,3-diazaspiro[4.5]decan-4-one CAS No. 72323-47-8

2-Thioxo-1,3-diazaspiro[4.5]decan-4-one

Cat. No.: B2507517
CAS No.: 72323-47-8
M. Wt: 184.26
InChI Key: QJQBNOHDDLCTFR-UHFFFAOYSA-N
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Description

2-Thioxo-1,3-diazaspiro[45]decan-4-one is a spirocyclic compound characterized by a unique structure that includes a thioxo group and a diazaspirodecane framework

Biochemical Analysis

Biochemical Properties

2-Thioxo-1,3-diazaspiro[4.5]decan-4-one has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent inhibitor of the receptor interaction protein kinase 1 (RIPK1), a key player in the necroptosis pathway . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

The effects of this compound on cells are significant. It has been shown to have a prominent inhibitory activity against RIPK1, which in turn has a significant anti-necroptotic effect in a necroptosis model in U937 cells . This suggests that the compound can influence cell function by impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, the compound binds to the active site of RIPK1, inhibiting its activity and thereby blocking the activation of the necroptosis pathway .

Temporal Effects in Laboratory Settings

It has been shown that the compound exhibits prominent inhibitory activity against RIPK1, suggesting potential long-term effects on cellular function .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, related compounds have shown varying effects at different dosages

Metabolic Pathways

Given its inhibitory activity against RIPK1, it is likely that the compound interacts with enzymes or cofactors involved in the necroptosis pathway .

Subcellular Localization

Given its inhibitory activity against RIPK1, it is likely that the compound localizes to areas of the cell where this enzyme is active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-1,3-diazaspiro[4.5]decan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide with a diamine in the presence of a dehydrating agent. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-1,3-diazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The diazaspirodecane framework allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-Thioxo-1,3-diazaspiro[4.5]decan-4-one has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thioxo-1,3-diazaspiro[4.5]decan-4-one is unique due to the presence of the thioxo group, which significantly influences its chemical reactivity and potential applications. This structural feature distinguishes it from other spirocyclic compounds and contributes to its specific biological activities.

Conclusion

2-Thioxo-1,3-diazaspiro[45]decan-4-one is a compound of significant interest in various fields of research due to its unique structure and versatile chemical properties

Properties

IUPAC Name

2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c11-6-8(10-7(12)9-6)4-2-1-3-5-8/h1-5H2,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQBNOHDDLCTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901159
Record name NoName_235
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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